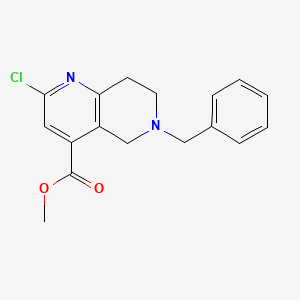

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-22-17(21)13-9-16(18)19-15-7-8-20(11-14(13)15)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLMCTGUSMQCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1CN(CC2)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116600 | |

| Record name | 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706446-72-1 | |

| Record name | 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706446-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a derivative of 1,6-naphthyridines. 1,6-Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. .

Mode of Action

It is known that 1,6-naphthyridines, to which this compound belongs, have a wide range of biological applications. The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Given the wide range of biological applications of 1,6-naphthyridines, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological applications of 1,6-naphthyridines, it can be inferred that this compound may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. It has been reported to exhibit anticancer properties, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate (CAS No. 1706446-72-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 316.78 g/mol. The compound features a naphthyridine core which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 316.78 g/mol |

| CAS Number | 1706446-72-1 |

| Purity | Not specified |

Biological Activity

Research indicates that compounds with naphthyridine structures often exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that derivatives of naphthyridines can possess significant antimicrobial properties. For instance, compounds similar to Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have demonstrated effectiveness against various bacterial strains in vitro. Specific assays revealed minimum inhibitory concentrations (MICs) indicating potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Naphthyridine derivatives have been evaluated for their anti-inflammatory potential. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies involving various cancer types (e.g., breast cancer and leukemia), it was found to induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism of action appears to involve modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

Several case studies have highlighted the biological effects of naphthyridine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related naphthyridine derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.

- Cancer Cell Line Study : In vitro testing on MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 µM led to a 50% reduction in cell viability after 48 hours.

Comparison with Similar Compounds

6-Benzyl-2-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine

- Key Differences : Lacks the methyl ester at position 3.

- Synthesis : Prepared via chlorination of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (83% yield) .

- Applications : Serves as an intermediate for antifolate agents and kinase inhibitors, leveraging the unmodified position 4 for further functionalization .

tert-Butyl 2-Methyl-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate

- Structural Features : Replaces the benzyl group with a tert-butyl carbamate and introduces a pyrimidine ring.

- Role: Used in synthesizing polysubstituted 2-aminopyrimidines, highlighting the versatility of ester-protected naphthyridines in medicinal chemistry .

6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine

- Modifications : Lacks both the chloro and ester substituents.

- Synthesis: Generated from 1-methyl-4-piperidinone and 3-aminoacrolein (35% yield as oxalate salt) .

- Significance : Demonstrates how alkyl substituents at position 6 simplify the scaffold for structure-activity relationship (SAR) studies .

Functional Group Comparisons

Q & A

Q. What are the recommended synthetic routes for Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, and how do reaction conditions influence yield?

A common method involves cyclocondensation of 1-benzyl-4-piperidinone derivatives with appropriately substituted acroleins or acrylamides. For example, reacting 1-benzyl-4-piperidinone with 3-aminoacrolein in the presence of catalysts like BF₃·Et₂O or ammonium acetate under reflux conditions (e.g., xylene, 120°C, 16 hours) yields the tetrahydro-1,6-naphthyridine core . Chlorination at the 2-position can be achieved using POCl₃ or PCl₅, followed by esterification at the 4-position with methyl chloroformate. Yields typically range from 23% to 35%, depending on solvent choice and catalyst efficiency .

Q. How can researchers validate the structural identity of this compound?

Key analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula using the exact mass (e.g., 258.0994 for the parent ion) .

- NMR Spectroscopy: Look for characteristic signals, such as the benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.8–4.0 ppm, singlet), and tetrahydro-naphthyridine backbone protons (δ 2.5–3.5 ppm, multiplet) .

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities. ORTEP-3 can generate molecular graphics for publication .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Impurities often arise from incomplete chlorination (e.g., residual hydroxyl groups at C2) or esterification byproducts. Purity can be improved via:

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures).

Purity ≥95% is achievable, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the benzyl substituent at C6 influence the compound’s reactivity in further functionalization?

The benzyl group enhances steric hindrance, limiting nucleophilic attacks at C5. However, it can be selectively removed via hydrogenolysis (H₂, Pd/C) to generate intermediates for C6 derivatization. For example, replacing benzyl with Boc (tert-butoxycarbonyl) enables downstream coupling reactions while preserving the naphthyridine core . Computational studies (DFT) suggest that electron-donating groups at C6 increase electron density at C2, affecting halogen displacement kinetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from conformational flexibility or twinning. To address this:

- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for improved resolution.

- Twinned Refinement: Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Density Functional Theory (DFT): Compare experimental geometries with optimized structures to identify outliers due to crystal packing effects .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

- Molecular Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., JAK2, EGFR). Prioritize derivatives with halogen bonds (Cl at C2) for improved target engagement .

- Kinase Assays: Perform biochemical assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values.

- SAR Analysis: Correlate substituent effects (e.g., ester vs. carboxylic acid at C4) with activity trends .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. How should researchers handle discrepancies in synthetic yields reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.